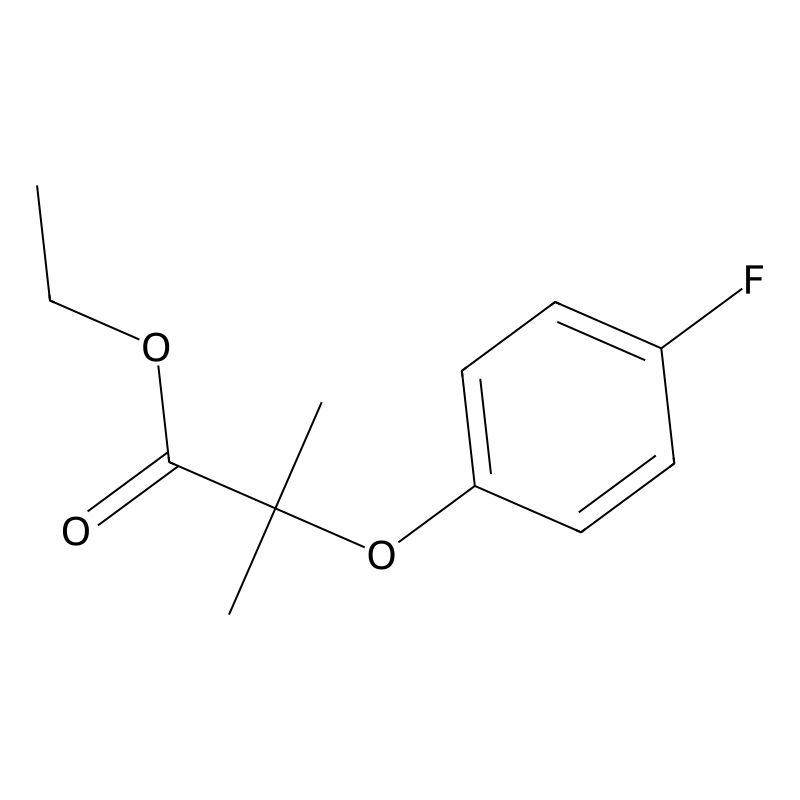

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate is an organic compound classified as a phenoxy ester. It features a fluorophenoxy group attached to an ester functional group, which contributes to its unique chemical properties. The presence of the fluorine atom enhances the compound's electronegativity and can influence its reactivity and interactions with biological systems. This compound is characterized by the molecular formula and a molar mass of approximately 224.23 g/mol.

- Oxidation: The fluorophenoxy group can undergo oxidation, potentially forming corresponding ketones or aldehydes.

- Reduction: The ester functionality can be reduced to yield the corresponding alcohol.

- Substitution Reactions: The phenoxy group may undergo electrophilic aromatic substitution, leading to various derivatives depending on the substituents introduced.

Common reagents for these reactions include:

- Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

- Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

- Electrophiles for substitution: Bromine (Br₂), nitric acid (HNO₃).

Research indicates that ethyl 2-(4-fluorophenoxy)-2-methylpropanoate exhibits potential biological activities, including:

- Antimicrobial Properties: It may inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Therapeutic Potential: Investigations are ongoing into its efficacy in treating various conditions, including inflammation and cancer.

The synthesis of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate typically involves the following steps:

- Esterification Reaction: A common method is to react 4-fluorophenol with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetone under reflux conditions to facilitate product formation.

- Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound in high purity.

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate has several applications across various fields:

- Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biological Research: Its unique structure makes it a subject of study for understanding enzyme interactions and receptor binding mechanisms.

- Material Science: The compound may be used in developing specialty materials due to its chemical properties.

Studies on ethyl 2-(4-fluorophenoxy)-2-methylpropanoate have focused on its interactions with biological targets. The fluorine atom enhances hydrophobic interactions, potentially increasing binding affinity to certain receptors or enzymes. This interaction could lead to modulation of biological pathways, making it a valuable candidate for drug development.

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate can be compared with several similar compounds, highlighting its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate | Contains a methoxy group | Exhibits different reactivity due to the presence of a methoxy group instead of fluorine. |

| Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | Contains a chlorine atom | Chlorine's larger size compared to fluorine affects electronic properties and reactivity. |

| Ethyl 2-(4-bromophenoxy)-2-methylpropanoate | Contains a bromine atom | Bromine's reactivity profile differs significantly from that of fluorine, influencing biological activity. |

The uniqueness of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate lies in the strong electronegative nature of fluorine, which significantly alters its chemical behavior and potential interactions compared to other halogenated compounds.